molecular formula C14H17N3O3S B5700087 N-(1-azepanylcarbonothioyl)-4-nitrobenzamide

N-(1-azepanylcarbonothioyl)-4-nitrobenzamide

Cat. No.: B5700087
M. Wt: 307.37 g/mol
InChI Key: LFKAELBBKHVQJD-UHFFFAOYSA-N
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Description

N-(1-azepanylcarbonothioyl)-4-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an azepane ring, a nitro group, and a carbonothioyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-azepanylcarbonothioyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 1-azepanamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-nitrobenzoyl chloride+1-azepanamineThis compound\text{4-nitrobenzoyl chloride} + \text{1-azepanamine} \rightarrow \text{this compound} 4-nitrobenzoyl chloride+1-azepanamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-azepanylcarbonothioyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carbonothioyl group can be reduced to a thiol group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-aminobenzamide derivatives.

    Reduction: Formation of thiol-containing benzamide derivatives.

    Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-azepanylcarbonothioyl)-4-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-azepanylcarbonothioyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azepane ring and carbonothioyl group also contribute to the compound’s overall activity by modulating its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-azepanylcarbonothioyl)-4-bromobenzamide
  • N-(1-azepanylcarbonothioyl)-4-methoxybenzamide
  • N-(1-azepanylcarbonothioyl)-2,4-dichlorobenzamide

Uniqueness

N-(1-azepanylcarbonothioyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the azepane ring and carbonothioyl group further enhances its properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(azepane-1-carbothioyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-13(11-5-7-12(8-6-11)17(19)20)15-14(21)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10H2,(H,15,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKAELBBKHVQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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